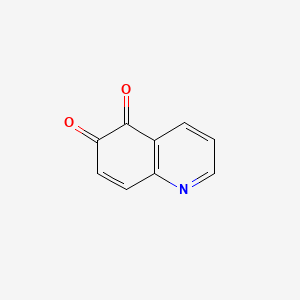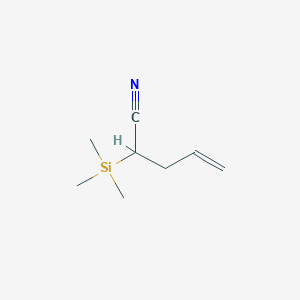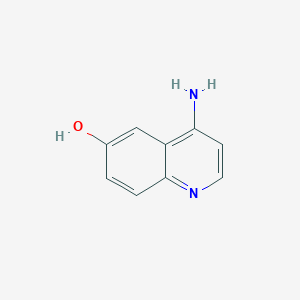
4-Aminoquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminoquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 6-position of the quinoline ring. It has been studied for its potential pharmacological properties and is a precursor for the synthesis of various derivatives with significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoquinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with appropriate reagents to form the quinoline ring, followed by functional group modifications to introduce the amino and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
科学研究应用
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antimalarial, anticancer, and antiviral agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Aminoquinolin-6-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives are known to inhibit the activity of enzymes involved in the replication of malaria parasites, thereby exerting their antimalarial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases.
Uniqueness
4-Aminoquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for the synthesis of unique derivatives with potentially novel pharmacological properties.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-aminoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H,(H2,10,11) |
InChI 键 |
YHAXVGVEPIIKPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
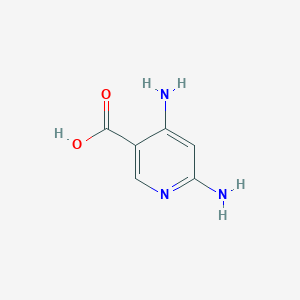
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
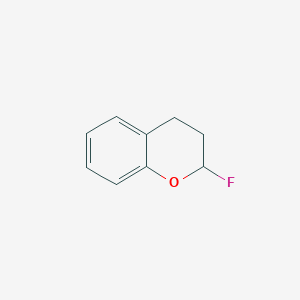



![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
